- Cyclopropyl building blocks for organic synthesis. Productive asymmetric synthesis of all four diastereomers of 3-(trans-2-nitrocyclopropyl)alanine from glycine with (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone as a reusable chiral auxiliaryEuropean Journal of Organic Chemistry, 2003, (5), 869-877,
Cas no 96293-17-3 ((s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide)

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-Pyrrolidinecarboxamide,N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
- (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- (S)-2-[N'-(N-BENZYLPROLYL)AMINO]BENZOPHENONE
- FD1115
- (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone
- (S)-N-(2-BENZOYLPHENYL)-1-BENZYL-PROLINAMIDE
- N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide
- [(2S)-1-benzylpyrrolidin-2-yl]-N-[2-(phenylcarbonyl)phenyl]carboxamide
- AK327439
- IPSABLMEYFYEHS-QHCPKHFHSA-N
- SBB001753
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)
- (2S)-N-(2-Benzoylphenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide (ACI)
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)- (ZCI)
- (S)-2-(N-Benzylprolyl)aminobenzophenone
- CS-0011031
- SCHEMBL601411
- (s)-n-benzylproline (2-benzoylphenyl)amide
- AKOS001756321
- DTXSID90359670
- 96293-17-3
- MFCD00145260
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)-;(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- B5519
- WDA29317
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
- N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
- DB-322111
- AS-10082
- (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
-
- MDL: MFCD00145260
- インチ: 1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1
- InChIKey: IPSABLMEYFYEHS-QHCPKHFHSA-N
- ほほえんだ: C(C1C=CC=CC=1)(C1=CC=CC=C1NC([C@@H]1CCCN1CC1C=CC=CC=1)=O)=O
計算された属性
- せいみつぶんしりょう: 384.183778g/mol
- ひょうめんでんか: 0
- XLogP3: 5.1
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 6
- どういたいしつりょう: 384.183778g/mol
- 単一同位体質量: 384.183778g/mol
- 水素結合トポロジー分子極性表面積: 49.4Ų
- 重原子数: 29
- 複雑さ: 551
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 1
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.1573 (rough estimate)
- ゆうかいてん: 98.0 to 102.0 deg-C
- ふってん: 606°C at 760 mmHg
- フラッシュポイント: 320.3±31.5 °C
- 屈折率: 1.5500 (estimate)
- PSA: 49.41000
- LogP: 4.53160
- 最大波長(λmax): 240(MeOH)(lit.)
- ようかいせい: 使用できません
- じょうきあつ: 0.0±1.7 mmHg at 25°C
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: S24/25
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D917365-10g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 10g |
$195 | 2023-09-03 | |
eNovation Chemicals LLC | D917365-5g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 5g |
$115 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1081018-25g |
(S)-2-(N-Benzylprolyl)aminobenzophenone |
96293-17-3 | 97% | 25g |
¥2121.00 | 2024-04-23 | |
Key Organics Ltd | AS-10082-1MG |
(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone |
96293-17-3 | >99% | 1mg |
£37.00 | 2025-02-09 | |
Chemenu | CM256012-5g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 95%+ | 5g |
$*** | 2023-05-29 | |
abcr | AB483446-250 mg |
(S)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide; . |
96293-17-3 | 250mg |
€72.90 | 2023-06-15 | ||
abcr | AB483446-1 g |
(S)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide; . |
96293-17-3 | 1g |
€98.30 | 2023-06-15 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5519-1g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 98.0%(LC) | 1g |
¥590.0 | 2022-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FD732-100mg |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 100mg |
99CNY | 2021-05-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD48607-25g |
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
96293-17-3 | 97% | 25g |
¥1768.0 | 2024-04-17 |
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Solvents: Toluene ; 0 °C; 12 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 7
- Synthesis of (1S,3aR,6aS)-t-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalateZhongguo Yiyao Gongye Zazhi, 2014, 45(11), 1012-1015,
ごうせいかいろ 3
1.2 Reagents: Tripotassium phosphate ; 40 °C; 12 - 15 h, 40 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7 - 8, cooled
- Method for the enantioselective synthesis of (2S)-2-amino-6-boronohexanoic acid (ABH) and purification thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 4
1.2 Solvents: Dichloromethane ; 5 min, -30 °C
1.3 Reagents: Triethylamine ; 20 h, rt
- The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strandsBeilstein Journal of Organic Chemistry, 2017, 13, 2842-2853,
ごうせいかいろ 5
1.2 Solvents: Dichloromethane ; overnight, 40 °C
- Rational design and synthesis of modified teixobactin analogs: In vitro antibacterial activity against Staphylococcus aureus, Propionibacterium acnes and Pseudomonas aeruginosaChemistry - A European Journal, 2018, 24(36), 9136-9147,
ごうせいかいろ 6
- Design, synthesis and testing of Beta-strand mimics as protease inhibitors2006, , ,,
ごうせいかいろ 7
1.2 Solvents: Dichloromethane ; 30 min, -15 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Calcium carbonate Solvents: Water ; rt
- Direct Targeting of Rab-GTPase-Effector InteractionsAngewandte Chemie, 2014, 53(9), 2498-2503,
ごうせいかいろ 8
1.2 Reagents: Methanesulfonyl chloride ; 5 min, -5 - 0 °C; 30 min, -5 - 0 °C
1.3 17 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
- A reappraisal of the Ni-[(Benzylprolyl)amino]benzophenone complex in the synthesis of α,α-disubstituted amino acid derivativesTetrahedron, 2019, 75(36),,
ごうせいかいろ 9
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 2.0 - 2.5, 20 - 25 °C
- Disubstituted amino acids and methods of preparation and use thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 10
1.2 Solvents: Dichloromethane ; rt; rt → 45 °C; overnight, 45 °C; 45 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Enhanced Stereoselectivity of a Cu(II) Complex Chiral Auxiliary in the Synthesis of Fmoc-l-γ-carboxyglutamic AcidJournal of Organic Chemistry, 2011, 76(6), 1513-1520,
ごうせいかいろ 11
1.2 -30 °C; 10 h, rt
- Preparation of novel cyclic boronate inhibitors of HCV replication, World Intellectual Property Organization, , ,
ごうせいかいろ 12
- Simple method for synthesizing chiral amino acids, China, , ,
ごうせいかいろ 13
1.2 Solvents: Dichloromethane ; rt → 45 °C; overnight, 45 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine ProteasesJournal of Medicinal Chemistry, 2021, 64(15), 11267-11287,
ごうせいかいろ 14
1.2 Solvents: Dichloromethane ; -30 °C; 10 h, rt
- Preparation of triazole-containing peptidomimetic macrocyclic compounds, World Intellectual Property Organization, , ,
ごうせいかいろ 15
- Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexesChemical Communications (Cambridge, 2020, 56(66), 9505-9508,
ごうせいかいろ 16
1.2 Solvents: Dichloromethane
- Improved procedures for the synthesis of (S)-2-[N-(N'-benzyl-prolyl)amino]benzophenone (BPB) and Ni(II) complexes of Schiff's bases derived from BPB and amino acidsTetrahedron: Asymmetry, 1998, 9(23), 4249-4252,
ごうせいかいろ 17
- Preparation of L-theanine by chemical method, China, , ,
ごうせいかいろ 18
1.2 Reagents: Methanesulfonyl chloride ; 20 min, -10 °C
1.3 overnight, -10 °C → rt
- Synthesis of Chiral Spin-Labeled Amino AcidsOrganic Letters, 2019, 21(24), 10149-10153,
ごうせいかいろ 19
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexesIzvestiya Akademii Nauk SSSR, 1987, (12), 2798-804,
ごうせいかいろ 20
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexesIzvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804,
ごうせいかいろ 21
1.2 overnight, 40 - 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 3 h, rt
- Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino AcidsJournal of Organic Chemistry, 2003, 68(18), 7104-7107,
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Raw materials
- (SP-4-4)-[N-Ethyl-N2-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-κN]carbonyl]amino-κN]phenyl]methylene]-L-glutaminato(2-)-κN2,κO1]nickel
- (2S)-1-benzylpyrrolidine-2-carboxylic acid
- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-, hydrochloride (1:1), (2S)-
- N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide;hydrochloride
- 2-Aminobenzophenone
- N-Benzyl-(S)-proline Hydrochloride
- (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Preparation Products
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 関連文献
-
Milan Nádvorník,Alexander Popkov Green Chem. 2002 4 71
-
2. Stereoselective radical addition of carbon-centred radicals to the dehydroalanine moiety of the chiral nickel(II) complex of the Schiff′s base derived from (S)-2-[N-(N′-benzylprolyl)amino]benzophenone and dehydroalanineRashid G. Gasanov,Lubov V. Il'inskaya,Michail A. Misharin,Victor I. Maleev,Nicolai I. Raevski,Nicolai S. Ikonnikov,Svetlana A. Orlova,Nadezhda A. Kuzmina,Yuri N. Belokon' J. Chem. Soc. Perkin Trans. 1 1994 3343
-
3. Synthesis and evaluation of ω-borono-α-amino acids? as active-site probes of arginase and nitric oxide synthasesSylvain Collet,Fran?ois Carreaux,Jean-Luc Boucher,Stéphanie Pethe,Michel Lepoivre,Renée Danion-Bougot,Daniel Danion J. Chem. Soc. Perkin Trans. 1 2000 177
-
Ana Maria Faisca Phillips,Armando J. L. Pombeiro Org. Biomol. Chem. 2020 18 7026
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Oleg A. Levitskiy,Olga I. Aglamazova,Yuri K. Grishin,Ksenia A. Paseshnichenko,Vadim A. Soloshonok,Hiroki Moriwaki,Tatiana V. Magdesieva Dalton Trans. 2020 49 8636
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideに関する追加情報
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: A Comprehensive Overview
The compound with CAS No. 96293-17-3, commonly referred to as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which combines a pyrrolidine ring with benzoyl and benzyl substituents, making it a valuable subject for both academic research and industrial applications.
Pyrrolidine derivatives have long been studied for their potential in drug discovery due to their unique pharmacokinetic properties and ability to interact with various biological targets. The benzoyl group attached to the phenyl ring in this compound adds an additional layer of complexity, enhancing its potential as a ligand or receptor antagonist. Recent studies have highlighted the importance of such structures in modulating enzyme activity and cellular signaling pathways.
The benzyl group present in the molecule further contributes to its hydrophobicity, which is crucial for its solubility and bioavailability. This feature makes it particularly interesting for researchers exploring drug delivery systems and targeted therapy. The stereochemistry of the compound, denoted by the (S) configuration, plays a pivotal role in determining its biological activity. Stereoisomers often exhibit vastly different pharmacological profiles, and this compound is no exception.
Recent advancements in computational chemistry have enabled researchers to model the interactions of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide with various biomolecules. These studies have provided insights into its potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, simulations suggest that the compound could bind effectively to serine proteases, making it a promising candidate for anti-inflammatory and anticoagulant therapies.
In addition to its enzymatic interactions, the compound has shown potential in modulating G-protein coupled receptors (GPCRs), which are critical targets in drug development. Its ability to influence these receptors could pave the way for novel treatments in neurodegenerative diseases and cardiovascular disorders. However, further experimental validation is required to confirm these theoretical predictions.
The synthesis of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of chiral catalysts has been instrumental in achieving high enantiomeric excess during the synthesis, ensuring the compound's stereochemical integrity. This highlights the importance of green chemistry principles in contemporary pharmaceutical manufacturing.
From an environmental standpoint, the compound's degradation pathways are currently under investigation. Understanding its persistence in different ecosystems is crucial for assessing its ecological impact and ensuring sustainable practices in its production and disposal.
In conclusion, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide represents a fascinating intersection of organic chemistry and pharmacology. Its complex structure, coupled with promising biological activity, positions it as a valuable tool in both research and therapeutic development. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative drug discovery.
96293-17-3 ((s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) 関連製品
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